Sodium dibutyl sulfosuccinate

CAS No.: 5144-51-4

Cat. No.: VC18927248

Molecular Formula: C12H22NaO7S+

Molecular Weight: 333.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5144-51-4 |

|---|---|

| Molecular Formula | C12H22NaO7S+ |

| Molecular Weight | 333.36 g/mol |

| IUPAC Name | sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |

| Standard InChI | InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1 |

| Standard InChI Key | JLABKOUORPVZCA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

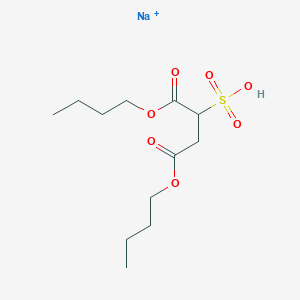

Sodium dibutyl sulfosuccinate, systematically named sodium 1,4-dibutoxy-1,4-dioxobutane-2-sulfonate, is identified by the CAS registry number 5144-51-4 . Its structure consists of a central sulfosuccinic acid core esterified with two butyl groups, with the sulfonic acid group neutralized by a sodium ion. The InChIKey JLABKOUORPVZCA-UHFFFAOYSA-N and SMILES notation CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of Sodium Dibutyl Sulfosuccinate

| Property | Value | Source |

|---|---|---|

| CAS Number | 5144-51-4 | |

| Molecular Formula | ||

| Molecular Weight | 333.36 g/mol | |

| SMILES | CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] | |

| InChIKey | JLABKOUORPVZCA-UHFFFAOYSA-N |

Structural Analysis

The molecule features a sulfonate group () at the central carbon of succinic acid, flanked by two esterified butyl chains (). This configuration confers amphiphilicity, enabling the compound to reduce surface tension at oil-water interfaces . X-ray crystallography and computational models reveal a bent geometry around the sulfonate group, facilitating micelle formation in aqueous solutions .

Synthesis and Industrial Production

Esterification and Sulfonation

The synthesis of sodium dibutyl sulfosuccinate typically involves a two-step process:

-

Esterification: Maleic anhydride reacts with excess butanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form dibutyl maleate. This step proceeds via nucleophilic acyl substitution, with reaction temperatures ranging from 115°C to 205°C .

-

Sulfonation: Dibutyl maleate undergoes sulfonation with sodium bisulfite () in aqueous medium. The conjugate addition of bisulfite to the maleate double bond yields the sulfosuccinate derivative, with sodium ions neutralizing the sulfonic acid group .

Table 2: Synthesis Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Esterification | 115–205°C, acid catalyst | Dibutyl maleate |

| Sulfonation | Reflux with , H₂O | Sodium dibutyl sulfosuccinate |

A patent describing the synthesis of dioctyl sodium sulfosuccinate (CN103709078A) highlights the importance of removing residual alcohol during sulfonation to minimize impurities . While this method employs isooctanol, analogous protocols for dibutyl derivatives likely utilize butanol and similar purification techniques.

Physicochemical Properties

Solubility and Partitioning

Sodium dibutyl sulfosuccinate exhibits high water solubility (500 g/L at 20°C) , attributed to its hydrophilic sulfonate group. The compound’s logP value of -3.326 reflects its preference for aqueous environments, though the butyl esters confer limited lipophilicity.

Thermal and Optical Characteristics

With a boiling point of 229°C at atmospheric pressure and a density of 1.299 g/cm³ at 20°C , the compound remains stable under moderate thermal conditions. Its refractive index () and vapor pressure (0.28 Pa at 20°C) further characterize its physical behavior.

Applications and Industrial Relevance

Surfactant and Emulsifier

As an anionic surfactant, sodium dibutyl sulfosuccinate reduces interfacial tension in formulations such as:

-

Detergents and cleaners: Enhances soil removal by stabilizing oil-in-water emulsions .

-

Agricultural adjuvants: Improves pesticide spreading on hydrophobic leaf surfaces .

-

Pharmaceuticals: Serves as an excipient in topical creams to enhance drug solubility .

Niche Uses

The compound’s low odor and light color make it suitable for cosmetics, while its FDA compliance (21 CFR 178.3400) permits limited use in food-contact materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume